2,4-Dichloro-6-iodoaniline
Overview
Description
2,4-Dichloro-6-iodoaniline is a chemical compound that has been studied for its various properties and reactions. Its molecular structure and synthesis methods are of particular interest in the field of chemistry.
Synthesis Analysis
The synthesis of related compounds, such as 2,6-diiodo-4-methylaniline, involves dissolving the aniline compound in acetic acid and adding KI-KIO3 under specific conditions to achieve a significant yield. This process is noted for its simplicity and cost-effectiveness, making it suitable for the synthesis of iodo substituent aniline complexes (Kou, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds, like 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined, showing classical intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions in the crystal structure (Betz, 2015).
Chemical Reactions and Properties
The electrochemical oxidation of compounds like 4-iodoaniline in acetonitrile solution has been studied, indicating the Bacon–Adams mechanism as the main electrochemical oxidation route (Kádár et al., 2001).
Physical Properties Analysis
Research on related compounds, such as 4-iodoaniline, reveals insights into their physical properties, including molecular interactions and charge-transfer complexes in various solvents (El-Gogary et al., 2007).
Chemical Properties Analysis
The study of the crystal and molecular structures of compounds like 4,4'-, 5,5'-, and 6,6'-dimethyl-2,2'-bipyridyls with chloranilic acid provides insights into the chemical properties of similar compounds, showing the formation of hydrogen-bonded chains and the influence of molecular structure on chemical behavior (Bator et al., 2011).
Scientific Research Applications
Synthesis of Other Compounds : 2,4-Dichloro-6-iodoaniline is used as a starting material in the synthesis of other compounds. For example, it has been used in the synthesis of 5,7-Dichloro-2-octyl-1H-indole through Sonogashira coupling reaction and annulation reaction. This process is performed under mild conditions and with good selectivity, highlighting the compound's utility in complex chemical syntheses (Ming, 2011).
Electrochemical Studies : The electrochemical behavior of various haloanilines, including compounds related to 2,4-Dichloro-6-iodoaniline, has been studied to understand their oxidation mechanisms. These studies contribute to the broader understanding of how such compounds interact in electrochemical environments, which is crucial for their application in various chemical processes (Kádár et al., 1999).
Nephrotoxicity Studies : Research has been conducted on the nephrotoxic effects of haloanilines, including 4-haloaniline and 3,5-dihaloaniline isomers. Understanding the toxicological profiles of these compounds is essential for ensuring safe handling and application in various industrial processes (Hong et al., 2000).
Palladium-Catalyzed Reactions : Studies have explored the use of 2-iodoaniline derivatives, closely related to 2,4-Dichloro-6-iodoaniline, in palladium-catalyzed carbonylation. Such reactions are significant for creating complex organic molecules and have varied applications in pharmaceuticals and material sciences (Ács et al., 2006).
Supramolecular Chemistry : The crystal structures of various 4-phenoxyanilines, including iodo analogs, have been compared to understand their supramolecular arrangements. Such studies are crucial for designing materials with specific properties and for understanding the fundamental aspects of molecular interactions (Dey & Desiraju, 2004).
Photochemical Studies : The photochemistry of haloanilines, including 4-haloanilines and iodoanilines, has been extensively studied to understand their reaction paths and potential applications in synthetic chemistry, environmental sciences, and photodegradation processes (Freccero et al., 2003).
Safety And Hazards
2,4-Dichloro-6-iodoaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,4-dichloro-6-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRSMJTVXWBFJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428820 | |
Record name | 2,4-dichloro-6-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-iodoaniline | |
CAS RN |
697-90-5 | |
Record name | 2,4-Dichloro-6-iodobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dichloro-6-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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